

2-(2,6-Dimethylphenoxy)ethanamine molecular structure

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Compound of Interest

Compound Name:	2-(2,6-Dimethylphenoxy)ethanamine
CAS No.:	1749-46-8
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An In-depth Technical Guide to the Molecular Structure of **2-(2,6-Dimethylphenoxy)ethanamine**

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Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **2-(2,6-Dimethylphenoxy)ethanamine**, a close structural analogue of the Class IB antiarrhythmic drug, Mexiletine. This document is intended for researchers, scientists, and professionals in drug development. It elucidates the compound's structural features, physicochemical properties, a robust synthesis protocol, and a detailed, predictive analysis of its spectroscopic signatures (^1H NMR, ^{13}C NMR, IR, and MS). Furthermore, it explores the critical structure-activity relationships that govern its presumed biological function as a sodium channel blocker. The guide integrates established chemical principles with data from closely related analogues to provide a holistic and technically grounded understanding of the molecule.

Introduction: Unveiling a Mexiletine Analogue

2-(2,6-Dimethylphenoxy)ethanamine is a primary amine featuring a disubstituted aromatic ring linked to an aminoethyl side chain via an ether bond. Its core structure is nearly identical to that of Mexiletine, a clinically significant local anesthetic and antiarrhythmic agent used to treat ventricular arrhythmias and neuropathic pain[1]. The only structural difference from Mexiletine is the absence of a methyl group on the carbon alpha to the amine, making it a valuable subject for investigating the structural determinants of sodium channel blockade.

Understanding the precise molecular architecture and resulting chemical properties of this compound is fundamental to rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.

This guide deconstructs the molecule from first principles, correlating its atomic arrangement with its chemical behavior and biological potential.

Molecular Structure and Physicochemical Properties

The molecule's structure can be dissected into three key components: the lipophilic 2,6-dimethylphenoxy head, a flexible ether linkage, and a basic ethanamine tail. This amphipathic nature is critical to its function, allowing it to partition into cell membranes while presenting a protonatable amine for ionic interactions.

Structural Analysis

The aromatic ring is planar, with the two methyl groups at positions 2 and 6 providing steric hindrance. This steric shielding restricts the rotation of the ether bond, influencing the molecule's preferred conformation in solution and at its biological target. The ethanamine side chain consists of sp^3 hybridized carbons, affording it significant conformational flexibility. The terminal primary amine ($-NH_2$) is the molecule's primary basic center.

Caption: Core components of **2-(2,6-Dimethylphenoxy)ethanamine**.

Physicochemical Data

The compound's physicochemical properties are dictated by its structure. The aromatic ring and methyl groups confer lipophilicity, while the primary amine provides basicity and a potential

for hydrogen bonding. The following table summarizes key properties, with some values derived from its close analogue, Mexiletine, for reliable estimation.

Property	Value	Source / Justification
Molecular Formula	C ₁₀ H ₁₅ NO	Calculated from structure.
Molecular Weight	165.23 g/mol	Calculated from formula.
Physical Form	Solid	Vendor data.
pKa	~9.0	Based on Mexiletine, which has an identical amine environment.[2]
Melting Point (HCl Salt)	~203-205 °C	Based on Mexiletine HCl, indicating strong ionic lattice forces.[2][3]
Solubility	Soluble in organic solvents, limited in water	The large hydrophobic aromatic moiety dominates its solubility profile.[4]

The pKa of ~9.0 indicates that at physiological pH (7.4), the amine group will be predominantly protonated (>95%), forming a cation. This cationic state is widely understood to be essential for the interaction of local anesthetics and Class I antiarrhythmics with the inner pore of voltage-gated sodium channels[1].

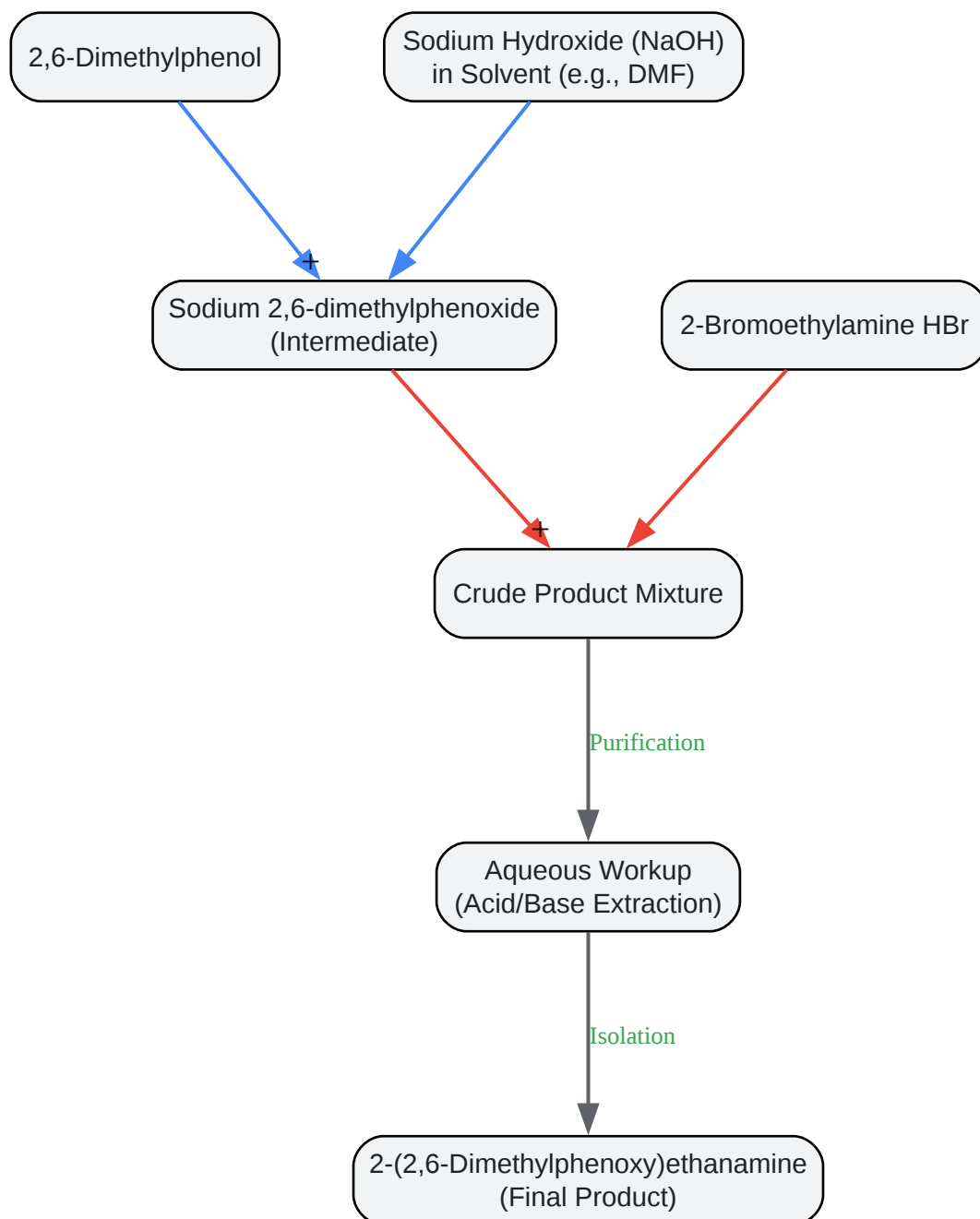
Synthesis Pathway and Protocol

A robust and logical synthesis of **2-(2,6-Dimethylphenoxy)ethanamine** can be achieved via a two-step process commencing with a Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Synthesis Workflow

The synthesis begins with the deprotonation of 2,6-dimethylphenol to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from a protected 2-aminoethyl electrophile.

Subsequent deprotection yields the final primary amine. Using 2-bromoethylamine hydrobromide is a common strategy, as the amine is protected by protonation.



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Caption: Williamson ether synthesis workflow for the target molecule.

Experimental Protocol

Objective: To synthesize **2-(2,6-Dimethylphenoxy)ethanamine**.

Materials:

- 2,6-Dimethylphenol
- Sodium hydroxide (NaOH)
- 2-Bromoethylamine hydrobromide
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Hydrochloric acid (1 M)
- Sodium hydroxide solution (3 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Phenoxide Formation:** In a round-bottom flask under an inert atmosphere (N_2), dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
- **Nucleophilic Substitution:** Add 2-bromoethylamine hydrobromide (1.2 eq) to the reaction mixture. Heat the flask to $80\text{ }^\circ\text{C}$ and maintain for 12-16 hours, monitoring the reaction by TLC.
- **Quenching and Extraction:** After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
- **Purification:** Combine the organic layers and wash with 1 M HCl (2x). This step protonates the desired amine, moving it to the aqueous layer while neutral organic impurities remain in

the ether.

- Isolation: Make the acidic aqueous layer basic ($\text{pH} > 11$) by the slow addition of 3 M NaOH solution.
- Final Extraction: Extract the now-neutral amine product from the basic aqueous layer with fresh diethyl ether (3x).
- Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the final product.

Trustworthiness: This protocol incorporates a standard acid/base extraction, which serves as a self-validating purification step. Only the basic product will move from the organic layer to the acidic aqueous layer and back into a fresh organic layer upon basification, effectively separating it from neutral starting materials and non-basic byproducts.

Predictive Spectroscopic Signature

While a published, fully assigned spectrum for this specific molecule is not readily available, a highly accurate spectroscopic signature can be predicted based on established principles and data from its constituent parts, such as 2,6-dimethylphenol[5].

^1H NMR Spectroscopy

(Predicted for CDCl_3 solvent)

- $\delta \sim 7.00$ ppm (t, 1H): This triplet corresponds to the proton at the para-position (C4) of the aromatic ring. It is split by the two equivalent meta-protons ($n+1=3$, triplet).
- $\delta \sim 6.90$ ppm (d, 2H): These are the two equivalent protons at the meta-positions (C3, C5) of the ring. Each is split by the single para-proton ($n+1=2$, doublet).
- $\delta \sim 3.95$ ppm (t, 2H): This triplet represents the methylene protons of the ether linkage (-O-CH₂-). They are adjacent to the other methylene group and are thus split into a triplet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.
- $\delta \sim 3.05$ ppm (t, 2H): This triplet corresponds to the methylene protons adjacent to the amine (-CH₂-NH₂). They are split by the -O-CH₂- protons.

- $\delta \sim 2.25$ ppm (s, 6H): This sharp singlet with an integration of 6H is the characteristic signal for the two equivalent methyl groups on the aromatic ring. They have no adjacent protons, hence they appear as a singlet.
- $\delta \sim 1.5$ ppm (s, broad, 2H): The two protons of the primary amine ($-\text{NH}_2$) typically appear as a broad singlet. Their chemical shift is variable and depends on concentration and solvent. They often do not couple with adjacent protons due to rapid proton exchange[6].

^{13}C NMR Spectroscopy

(Predicted for CDCl_3 solvent)

- $\delta \sim 155$ ppm: Quaternary aromatic carbon attached to oxygen (C1). Highly deshielded by the electronegative oxygen.
- $\delta \sim 130$ ppm: Quaternary aromatic carbons attached to the methyl groups (C2, C6).
- $\delta \sim 129$ ppm: Aromatic CH carbons at the meta-positions (C3, C5).
- $\delta \sim 124$ ppm: Aromatic CH carbon at the para-position (C4).
- $\delta \sim 70$ ppm: Methylene carbon of the ether linkage ($-\text{O}-\text{CH}_2-$). Deshielded by the adjacent oxygen.
- $\delta \sim 42$ ppm: Methylene carbon adjacent to the amine ($-\text{CH}_2-\text{NH}_2$). Less deshielded than the ether carbon[7].
- $\delta \sim 16$ ppm: Carbon atoms of the two equivalent aromatic methyl groups.

Infrared (IR) Spectroscopy

- $3300\text{-}3400\text{ cm}^{-1}$ (two bands, medium): Symmetric and asymmetric N-H stretching vibrations, characteristic of a primary amine.
- $3020\text{-}3080\text{ cm}^{-1}$ (weak): Aromatic C-H stretching.
- $2850\text{-}2960\text{ cm}^{-1}$ (medium-strong): Aliphatic C-H stretching from the methyl and methylene groups.

- $\sim 1600\text{ cm}^{-1}$ (sharp): N-H bending (scissoring) vibration.
- $\sim 1470\text{ cm}^{-1}$ (strong): Aromatic C=C ring stretching.
- $1220\text{-}1260\text{ cm}^{-1}$ (strong): Aryl-alkyl ether C-O stretching, a key signature band for this molecule.

Mass Spectrometry (MS)

- Molecular Ion (M^+): The expected molecular ion peak will appear at $m/z = 165$. The nitrogen rule applies; an odd number of nitrogen atoms results in an odd nominal molecular weight.
- Major Fragmentation Pathways:
 - Alpha-Cleavage: The most common fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. This would result in the loss of the phenoxymethyl radical to form a highly stable iminium ion at $m/z = 30$ ($[\text{CH}_2=\text{NH}_2]^+$). This is often the base peak.
 - Ether Cleavage: Cleavage of the C-O ether bond can occur, leading to a 2,6-dimethylphenoxy radical and a fragment at $m/z = 44$ ($[\text{CH}_2\text{CH}_2\text{NH}_2]^+$). Alternatively, formation of the 2,6-dimethylphenol radical cation can occur via hydrogen rearrangement, giving a peak at $m/z = 122$.
 - Benzylic-type Cleavage: Loss of the ethanamine side chain would generate the 2,6-dimethylphenoxide cation at $m/z = 121$.

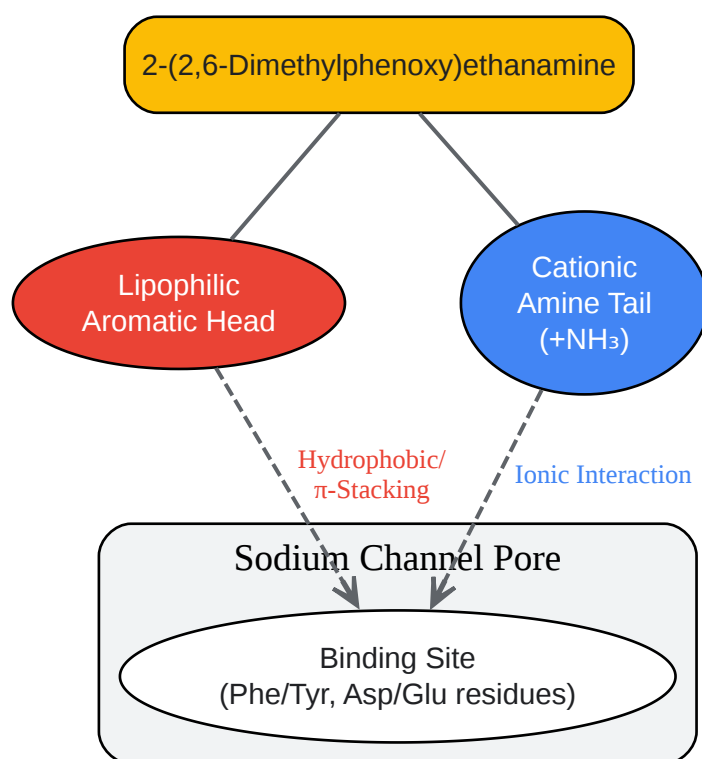
Structure-Activity Relationship (SAR) and Mechanism of Action

As a close analogue of Mexiletine, **2-(2,6-Dimethylphenoxy)ethanamine** is predicted to function as a Class IB antiarrhythmic by blocking voltage-gated sodium channels[1].

Mechanism of Action

The molecule likely binds to a receptor site within the pore of the sodium channel, primarily when the channel is in the open or inactivated state.

- Membrane Partitioning: The lipophilic 2,6-dimethylphenoxy group facilitates the molecule's entry into the cell membrane.
- Channel Access: From the membrane or cytoplasm, the molecule accesses the binding site within the channel's inner pore.
- Binding Interaction: The protonated amine (cation) forms a key ionic interaction with a negatively charged amino acid residue (e.g., aspartate or glutamate) at the binding site. The aromatic ring engages in hydrophobic or π -stacking interactions with aromatic residues in the channel pore, such as phenylalanine or tyrosine.



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Caption: Proposed binding mechanism at the sodium channel receptor site.

Key Structural Determinants

- The Aromatic Ring: The lipophilicity of the xylyl ring is crucial. Studies on hydroxylated analogues of Mexiletine show that increasing polarity on the ring (by adding -OH groups) dramatically reduces blocking activity, likely by hindering membrane partitioning or direct

interaction at the binding site[8]. The two ortho-methyl groups also provide steric bulk that can optimize the fit within the receptor pocket.

- The Ether Linkage: Provides the correct spacing and flexibility between the aromatic head and the amine tail.
- The Amine Group: Must be a primary or secondary amine to be protonated at physiological pH. The resulting cation is essential for the high-affinity electrostatic interaction that anchors the drug in the channel pore. Tertiary and quaternary amines often show reduced activity in this class of drugs.

Conclusion

2-(2,6-Dimethylphenoxy)ethanamine is a molecule whose structure is fundamentally linked to its predicted function as a sodium channel modulator. Its amphipathic character, defined by a lipophilic dimethylphenoxy group and a basic amine, is paramount. Detailed spectroscopic analysis, though predictive, provides a clear fingerprint for its identification and structural verification. The proposed synthesis is efficient and leverages classical organic reactions. For researchers in pharmacology and medicinal chemistry, this compound represents not only a close analogue to a clinically relevant drug but also a tool to probe the nuanced structure-activity relationships that govern one of the most important target classes in modern medicine.

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